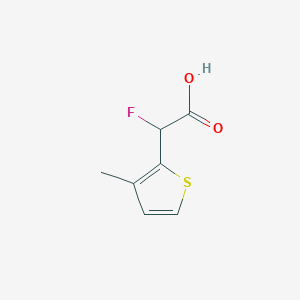
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid is an organic compound that belongs to the class of fluorinated acetic acids. This compound features a fluorine atom and a thiophene ring, which is a sulfur-containing heterocycle. The presence of the fluorine atom and the thiophene ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid typically involves the introduction of a fluorine atom into the acetic acid framework and the incorporation of a thiophene ring. One common method is the fluorination of a suitable precursor, such as 2-(3-methylthiophen-2-yl)acetic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its overall bioactivity.
類似化合物との比較
Similar Compounds
2-Fluoro-2-phenylacetic acid: Similar in structure but with a phenyl ring instead of a thiophene ring.
2-Fluoro-2-(2-methylthiophen-3-yl)acetic acid: A positional isomer with the fluorine atom at a different position on the thiophene ring.
2-(3-methylthiophen-2-yl)acetic acid: Lacks the fluorine atom, providing a basis for comparison of the effects of fluorination.
Uniqueness
2-Fluoro-2-(3-methylthiophen-2-yl)acetic acid is unique due to the combination of a fluorine atom and a thiophene ring, which imparts distinct chemical reactivity and potential biological activity. The presence of fluorine can enhance the compound’s stability and binding affinity, making it a valuable scaffold for drug development and other applications.
特性
分子式 |
C7H7FO2S |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
2-fluoro-2-(3-methylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H7FO2S/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,1H3,(H,9,10) |
InChIキー |
HOLDDIZWHODJGD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


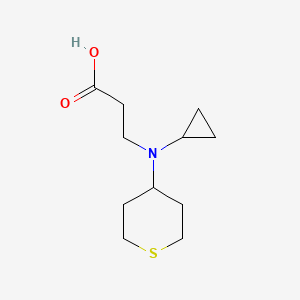
![6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13324836.png)
![{1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B13324839.png)
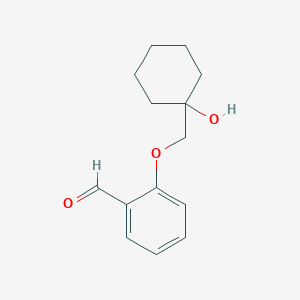
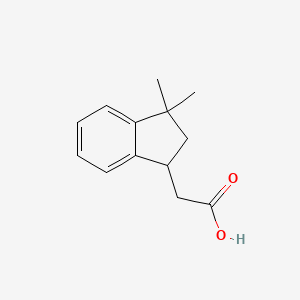

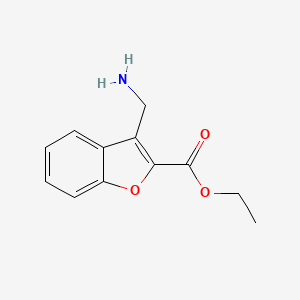


![5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B13324874.png)

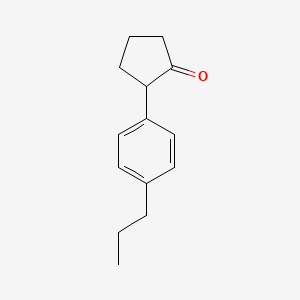

![1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13324902.png)
